Methyl 2-(4-formylphenyl)acetate
Description
Historical Context and Early Synthetic Routes
One established route to the parent acid, 2-(4-formylphenyl)acetic acid, involves the oxidation of a suitable precursor. For example, 2-(4-(bromomethyl)phenyl)acetic acid can be oxidized to the desired aldehyde. A specific method involves treating 2-(4-(bromomethyl)phenyl)acetic acid with cupric nitrate (B79036) trihydrate in water at reflux. Another approach is the oxidation using hydrogen peroxide in the presence of a TEMPO (2,2,6,6-tetramethylpiperidinyloxy) catalyst.
Once 2-(4-formylphenyl)acetic acid is obtained, it can be readily converted to Methyl 2-(4-formylphenyl)acetate via standard esterification procedures, such as Fischer esterification. This involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). This straightforward and efficient conversion makes the methyl ester an accessible derivative for further synthetic applications.
The Role of this compound as a Pivotal Building Block in Organic Synthesis
The synthetic utility of this compound stems from its two reactive functional groups: the aldehyde and the methyl ester. ambeed.com This duality allows it to act as a pivotal building block in the construction of a wide array of complex organic structures, particularly heterocyclic compounds.
The aldehyde group is susceptible to nucleophilic attack and condensation reactions, while the acetate (B1210297) moiety can participate in cyclization reactions or be modified. This allows for a programmed, sequential reaction pathway. A prime example of its application is in the synthesis of N-substituted 1,4-dihydro-3(2H)-isoquinolinone derivatives. uea.ac.ukuea.ac.uk In this process, the aldehyde group first reacts with a primary amine in a reductive amination step. The resulting intermediate then undergoes an intramolecular cyclization via the methyl acetate group to form the lactam ring of the isoquinolinone core. uea.ac.uk This strategy provides a direct route to a class of compounds with significant interest in medicinal chemistry. rsc.org
Overview of Key Research Areas Explored for this compound and its Derivatives
Research involving this compound and its derivatives spans several key areas, most notably medicinal chemistry and materials science. Its versatility as a starting material allows for the creation of diverse molecular scaffolds.
In medicinal chemistry , the compound serves as a key intermediate for synthesizing heterocyclic systems that form the core of potential therapeutic agents. The synthesis of 1,4-dihydro-3(2H)-isoquinolinones is a significant area of focus. uea.ac.ukrsc.org Furthermore, it is employed in multi-component reactions to build complex molecules. For instance, it has been used in a one-pot reaction with an amine and a pyrazole (B372694) derivative to synthesize novel pyrazole-based compounds, a class of molecules known for activities such as anti-inflammatory properties. researchgate.net The parent acid, 2-(4-formylphenyl)acetic acid, is also noted as an intermediate in the synthesis of some nonsteroidal anti-inflammatory drugs (NSAIDs).
In the field of materials science , derivatives of this compound are utilized in the creation of functional materials. One notable application is the synthesis of phosphonate-substituted BODIPY (boron-dipyrromethene) dyes. dergipark.org.tr In this synthesis, a derivative of the compound is used to construct the chromophore system. BODIPY dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability, making them valuable in applications such as fluorescent labeling and bio-imaging. The aldehyde functionality of related molecules like 4-formylphenylboronic acid is also crucial in the construction of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and separation. unt.edu
Summary of Synthetic Applications
| Reactant(s) | Product Type | Research Area |
|---|---|---|
| Primary amines, reducing agent | N-substituted 1,4-dihydro-3(2H)-isoquinolinones uea.ac.uk | Medicinal Chemistry |
| Amine, pyrazole derivative | Pyrazole derivatives researchgate.net | Medicinal Chemistry |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-formylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJYQGMVBYQTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 4 Formylphenyl Acetate and Structural Analogues
Strategic Approaches to the Core Methyl 2-(4-formylphenyl)acetate Scaffold
The construction of the this compound core typically begins with a more readily available precursor, such as a derivative of toluene (B28343) or phenylacetic acid. A primary strategy involves the synthesis of methyl p-tolylacetate followed by oxidation of the methyl group on the aromatic ring. Methyl p-tolylacetate can be synthesized through the Fischer esterification of p-tolylacetic acid with methanol (B129727), often catalyzed by an acid like sulfuric acid.
Another key approach starts with the functionalization of a pre-existing phenylacetate (B1230308) framework. This can involve direct formylation of the aromatic ring or modification of a different substituent at the para position. The choice of strategy often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.
Innovations in Formyl Group Installation and Manipulation
The introduction of the formyl group onto the aromatic ring is a critical step in the synthesis of this compound. Several methods have been developed to achieve this transformation with high selectivity and efficiency.
Selective Oxidation Reactions for Aldehyde Formation
The selective oxidation of the methyl group of a p-tolyl precursor, such as methyl p-tolylacetate, is a common route to the desired aldehyde. A significant challenge in this approach is preventing over-oxidation to the corresponding carboxylic acid. Various reagents and conditions have been explored to achieve this selectivity. For instance, using specific oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) in combination with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can facilitate the aerobic oxidation of benzylic alcohols to aldehydes. organic-chemistry.org Other methods employ reagents like o-iodoxybenzoic acid (IBX), which is effective for oxidations adjacent to benzylic functionalities to form conjugated aromatic carbonyl systems. organic-chemistry.org
Recent advancements have focused on developing catalytic systems that are both efficient and environmentally benign. For example, a system using NaClO, TEMPO, and Co(OAc)₂ has been shown to effectively oxidize alkyl arenes to aromatic aldehydes and ketones in good yields. organic-chemistry.org Furthermore, cost-effective protocols using a surfactant-based oxodiperoxo molybdenum catalyst with hydrogen peroxide in water have been developed for the selective oxidation of methylarenes. organic-chemistry.org
Green Chemistry Oxidation Protocols (e.g., TEMPO-mediated processes)
In recent years, there has been a significant push towards developing "green" oxidation methods that minimize waste and avoid the use of toxic reagents. TEMPO-mediated oxidations have emerged as a powerful tool in this regard. windows.net These reactions can often be performed under mild conditions and can utilize environmentally friendly oxidants like molecular oxygen or hypochlorite. organic-chemistry.orgmdpi.com
The TEMPO/CuCl system has been used for the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones. organic-chemistry.org An entirely metal-free catalyst system comprising a recyclable TEMPO-derived sulfonic salt and mineral acids (NaNO₂ and HCl) has been developed for the selective aerobic oxidation of benzylic sp³ C–H bonds. acs.org The combination of TEMPO with bis(acetoxy)iodobenzene as a secondary oxidant offers a method that avoids metallic salts and produces benign byproducts. windows.net These green protocols are highly desirable for industrial applications where sustainability is a key consideration.
| Catalyst/Co-oxidant System | Substrate | Product | Key Advantages | Reference |
|---|---|---|---|---|
| TEMPO/NaOCl/Co(OAc)₂ | Alkyl Arenes | Aromatic Aldehydes/Ketones | Good yields and selectivity. | organic-chemistry.org |
| TEMPO/CAN | Benzylic/Allylic Alcohols | Carbonyl Compounds | Aerobic oxidation. | organic-chemistry.org |
| TEMPO/PhI(OAc)₂ | Primary Alcohols | Carboxylic Acids | Absence of metallic salts, benign byproducts. | windows.net |
| TEMPO/CuCl in [bmim][PF₆] | Primary/Secondary Alcohols | Aldehydes/Ketones | Reusable ionic liquid, no O₂ bubbling needed. | organic-chemistry.org |
Regioselective Formylation of Aromatic Rings
Direct formylation of an aromatic ring offers an alternative pathway to introduce the aldehyde functionality. The regioselectivity of this reaction is crucial, especially when starting with a substituted benzene (B151609) derivative like methyl phenylacetate. Several classic named reactions are employed for this purpose.
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. jk-sci.comijpcbs.com This method is generally mild and efficient for suitable substrates. ijpcbs.com
The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid under pressure, with a catalyst such as aluminum chloride and cuprous chloride. wikipedia.orgthermofisher.comcollegesearch.inshaalaa.comvedantu.com This method is particularly useful for alkylbenzenes. thermofisher.comcollegesearch.in A variation, the Gattermann reaction , uses hydrogen cyanide and hydrogen chloride, but a safer modification employs zinc cyanide to generate HCN in situ. wikipedia.orgthermofisher.com
The choice of formylation method depends on the electronic nature of the substrate. For instance, the Vilsmeier-Haack reaction is well-suited for electron-rich aromatics, while the Gattermann-Koch reaction is effective for less activated systems like toluene. jk-sci.comthermofisher.com
| Reaction Name | Reagents | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack Reaction | POCl₃, DMF | Electron-rich aromatic/heteroaromatic compounds | Mild conditions, forms an iminium salt intermediate. | jk-sci.comijpcbs.com |
| Gattermann-Koch Reaction | CO, HCl, AlCl₃/CuCl | Alkylbenzenes | Uses high pressure, not suitable for phenols/phenol ethers. | wikipedia.orgthermofisher.comcollegesearch.in |
| Gattermann Reaction (Adams Modification) | Zn(CN)₂, HCl | Phenols, phenolic ethers, heteroaromatics | Avoids handling of anhydrous HCN. | thermofisher.com |
Esterification and Transesterification Strategies for the Acetate (B1210297) Moiety
The methyl ester group of the target compound is typically introduced via esterification of the corresponding carboxylic acid, 2-(4-formylphenyl)acetic acid. The Fischer esterification is a classic and widely used method for this transformation, involving the reaction of the carboxylic acid with methanol in the presence of an acid catalyst. jove.commasterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com This is an equilibrium-driven process, often requiring a large excess of the alcohol to drive the reaction to completion. masterorganicchemistry.com
Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be employed. While less common for the direct synthesis of this compound, it can be a useful strategy for preparing structural analogues with different ester groups.
Multicomponent Reactions and Cascade Processes Utilizing this compound
The bifunctional nature of this compound makes it an ideal substrate for multicomponent reactions (MCRs) and cascade processes, which allow for the rapid construction of complex molecular architectures in a single step.
The Hantzsch dihydropyridine (B1217469) synthesis is a well-known MCR that can utilize aromatic aldehydes. wikipedia.org In this reaction, an aldehyde, a β-ketoester, and a nitrogen source (like ammonia (B1221849) or ammonium acetate) condense to form a dihydropyridine ring system. wikipedia.org this compound can serve as the aldehyde component in this reaction, leading to the formation of highly substituted dihydropyridines. ambeed.comsci-hub.se
The Biginelli reaction is another powerful three-component reaction that condenses an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.org The aldehyde functionality of this compound allows it to participate in this reaction, providing a straightforward route to complex heterocyclic structures. wikipedia.orgjetir.orgbeilstein-journals.orgnih.govnih.gov
Cascade reactions, where multiple bond-forming events occur sequentially in a one-pot process, are also enabled by the reactivity of this compound. For example, a cascade reaction involving an aromatic aldehyde, malononitrile (B47326) or a cyanoacetate, a Morita-Baylis-Hillman (MBH) carbonate, and an alcohol has been developed to synthesize functionalized alkylbenzenes. bohrium.com Multi-enzyme cascades have also been explored for the synthesis of aromatic esters from corresponding aldehydes, highlighting the potential for biocatalytic approaches. mdpi.com
Asymmetric Synthesis Approaches Towards Chiral Derivatives of this compound
The generation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science fields. For a compound like this compound, which possesses two key reactive sites—the α-carbon of the acetate moiety and the formyl group—asymmetric synthesis strategies can be envisioned to create chiral derivatives with high enantiomeric purity. While direct asymmetric synthesis on this compound is not extensively documented, a wealth of methodologies developed for its structural analogues, particularly α-arylpropionic acids and other phenylacetic acid derivatives, provide a clear roadmap for accessing its chiral derivatives. These approaches primarily involve catalytic asymmetric reactions or the use of chiral auxiliaries.
A prominent strategy for inducing chirality at the α-position of arylacetic acids is through the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. For example, the desymmetrization of a ketene, generated in situ from a racemic carboxylic acid, with the chiral auxiliary (R)-pantolactone has been shown to be an effective method for producing chiral α-arylpropionic acids. researchgate.net This approach involves the formation of a diastereomeric ester, which can then be hydrolyzed to yield the enantiomerically enriched acid. researchgate.net Chiral N-acyloxazolidinones, known as Evans auxiliaries, are also widely used for stereoselective alkylations, conjugate additions, and other transformations at the α-position. nih.gov A conjugate hydride reduction of an α,β-unsaturated N-acyloxazolidinone, followed by an asymmetric protonation of the resulting enolate, is a powerful method for creating stereogenic centers. nih.gov
Catalytic asymmetric alkylation offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate the desired enantiomer. A highly enantioselective direct alkylation of arylacetic acids has been developed using a chiral lithium amide as a stereodirecting reagent. researchgate.net This method avoids the traditional steps of attaching and removing a chiral auxiliary. The process is operationally simple and allows for the efficient recovery of the chiral amine. researchgate.net Phase-transfer catalysis represents another powerful tool, where chiral catalysts have been used for the asymmetric synthesis of α-quaternary chiral lactam derivatives, achieving very high optical yields (98% ee). nih.gov
Furthermore, enzymatic and chemoenzymatic methods provide highly selective pathways to chiral compounds under mild conditions. Lipase-catalyzed kinetic resolution of racemic alcohols and their derivatives is a well-established technique. mdpi.com For instance, lipase-catalyzed transesterification can effectively separate enantiomers, providing both the unreacted, optically active substrate and the enantiomerically enriched product. mdpi.com Desymmetrization of prochiral compounds, such as the enzymatic hydrolysis of dimethyl 3-(4-chlorophenyl)glutarate by chymotrypsin, is another powerful enzymatic strategy for creating chirality. researchgate.net
For structural analogues like 2-arylpropionic acids, catalytic asymmetric hydrovinylation of vinyl arenes presents an efficient route. This reaction, followed by oxidative cleavage of the resulting olefin, yields the target chiral acids. nih.gov This method has been successfully applied to the synthesis of important profen drugs. nih.gov The biological activity of 2-arylpropionic acids is known to be highly stereospecific, with the (S)-enantiomer typically being the more active form. nih.govnih.gov
The table below summarizes various asymmetric approaches applicable to the synthesis of chiral analogues of this compound, highlighting the diversity of available methods.
Table 1: Asymmetric Synthetic Methodologies for Structural Analogues
| Method | Substrate Type | Catalyst/Auxiliary | Key Transformation | Product Type | Yield/Enantioselectivity | Ref |
|---|---|---|---|---|---|---|
| Chiral Auxiliary | Racemic α-aryl carboxylic acid | (R)-Pantolactone | Desymmetrization of ketene | Chiral α-arylpropionic acid | High d.e. | researchgate.net |
| Chiral Auxiliary | α,β-Unsaturated N-acyloxazolidinone | Chiral Oxazolidinone | Conjugate reduction & asymmetric protonation | (S)-1,1-dioxotetrahydro-2H-thiopyran-3-carboxylic acid | 80-86% Yield, >98% d.e. | nih.gov |
| Catalytic Alkylation | Arylacetic acid | Chiral Lithium Amide | Direct enantioselective alkylation | α-Alkylated arylacetic acid | High Yield, up to 98% ee | researchgate.net |
| Catalytic Hydrovinylation | Vinyl Arene | Nickel/Chiral Ligand | Asymmetric hydrovinylation & oxidation | (S)-2-Arylpropionic acid | High Yield, up to 97% ee | nih.gov |
| Enzymatic Resolution | Racemic 1-(morpholin-4-yl)propan-2-ol | Chirazyme L-2 (Lipase) | Enantioselective transesterification | (S)-(+)-alcohol & (R)-(–)-acetate | 34% Yield (>99% ee for alcohol) | mdpi.com |
| Enzymatic Desymmetrization | Dimethyl 3-(4-chlorophenyl)glutarate | Chymotrypsin | Stereoselective enzymatic hydrolysis | Chiral monoester | N/A | researchgate.net |
| Phase-Transfer Catalysis | N-Benzophenone imine of glycinamide | Chiral Phase-Transfer Catalyst | Asymmetric alkylation | α-Quaternary chiral lactam | High Yield, 98% ee | nih.gov |
Reactivity Profiles and Mechanistic Investigations of Methyl 2 4 Formylphenyl Acetate
Reactivity of the Aldehyde Functional Group
The aldehyde group is a primary site for nucleophilic attack and condensation reactions, serving as an electrophilic carbon center. Its reactivity is central to the construction of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Addition Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Knoevenagel)
The aldehyde moiety of Methyl 2-(4-formylphenyl)acetate readily participates in various olefination reactions, transforming the carbonyl into a carbon-carbon double bond.
Wittig Reaction: This reaction utilizes phosphorus ylides, typically generated from a phosphonium (B103445) salt and a strong base, to convert aldehydes into alkenes. nrochemistry.com For this compound, reaction with a phosphorus ylide, such as one prepared from triphenylphosphine (B44618) and an alkyl halide, would yield a substituted styrene (B11656) derivative. nrochemistry.com The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides tend to produce (E)-alkenes. nrochemistry.com
Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than traditional ylides. wikipedia.org This reaction is known for its high stereoselectivity, predominantly yielding the (E)-alkene. wikipedia.orgnih.gov The reaction of this compound with a stabilized phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base, would result in the formation of the corresponding (E)-α,β-unsaturated ester. The mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an intermediate oxaphosphetane which then collapses to the alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.org
Table 1: Comparison of Wittig and HWE Reactions for Aldehyde Olefination
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphorus ylide | Phosphonate carbanion |
| Reagent Basicity | More basic | Less basic |
| Stereoselectivity | Variable (depends on ylide stability) | High (typically E-selective) |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |
| Byproduct Removal | Often requires chromatography | Easily removed by aqueous extraction |
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like an amine. organic-chemistry.orgresearchgate.net this compound can react with active methylene compounds such as malononitrile (B47326) or methyl cyanoacetate. researchgate.net This condensation leads to the formation of a new carbon-carbon double bond, yielding highly functionalized products. organic-chemistry.orguni-bayreuth.de The Doebner modification of this reaction uses pyridine (B92270) as a catalyst and allows for the condensation with compounds containing carboxylic acid groups, which subsequently decarboxylate. organic-chemistry.org
Reductive Amination and Heterocycle Annulation
The aldehyde group is a key precursor for the synthesis of nitrogen-containing heterocycles through reductive amination followed by intramolecular cyclization (annulation).
In a process demonstrated with the related isomer, methyl 2-(2-formylphenyl)acetate, reaction with a primary amine initially forms a Schiff base (imine) intermediate. uea.ac.ukresearchgate.netuea.ac.uk This imine can then be reduced in situ. The choice of reducing agent depends on the amine's structure; for amines of the type H₂NCH₂R, sodium borohydride (B1222165) is effective, while more sterically hindered amines (H₂NCHR¹R²) often require transfer hydrogenation conditions, such as palladium on carbon with ammonium (B1175870) formate (B1220265). uea.ac.ukresearchgate.net Following the reduction of the imine, the resulting secondary amine can undergo an intramolecular cyclization via nucleophilic attack on the ester carbonyl, leading to the formation of N-substituted 1,4-dihydro-3(2H)-isoquinolinone derivatives. uea.ac.ukresearchgate.netbohrium.com This tandem reaction sequence provides an efficient route to complex heterocyclic scaffolds from simple starting materials. nih.gov
Condensation Reactions and Formation of Schiff Bases
The reaction of the aldehyde group with primary amines leads to the formation of imines, commonly known as Schiff bases. researchgate.netcore.ac.uk This condensation reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with a catalytic amount of acid. impactfactor.org The formation of a Schiff base from this compound and a primary amine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. researchgate.net These resulting Schiff bases are versatile intermediates in their own right and are used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. core.ac.uk
Oxidations to Carboxylic Acids and Esters
The aldehyde functional group can be readily oxidized to a carboxylic acid. Standard oxidizing agents can achieve this transformation. For instance, processes analogous to those used for similar structures, such as TEMPO-catalyzed oxidation with hydrogen peroxide, are effective. google.com This method is considered environmentally friendly as it avoids the use of heavy metal oxidants. google.comrsc.org The resulting product would be 2-(4-carboxyphenyl)acetic acid methyl ester. Further oxidation is also possible; however, the primary and most common oxidation of an aldehyde group leads to a carboxylic acid.
Reactivity of the Methyl Ester Functional Group
The methyl ester group is susceptible to nucleophilic acyl substitution, with hydrolysis being the most fundamental reaction of this type.
Hydrolysis Kinetics and Mechanisms (e.g., Neighboring Group Participation of Acyl Substituents)
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The kinetics and mechanism of this hydrolysis can be significantly influenced by the presence of the formyl group on the phenyl ring.
In studies on the alkaline hydrolysis of ortho-substituted phenyl acetates and methyl benzoates, including those with a 2-formyl substituent, significant rate enhancements have been observed. psu.edu This acceleration is attributed to neighboring group participation by the acyl substituent. For the ortho-isomer, the formyl group can facilitate the hydrolysis by acting as an intramolecular catalyst. The mechanism involves the formation of a transient intermediate where the aldehyde group interacts with the ester, making the carbonyl carbon more susceptible to nucleophilic attack by a hydroxide (B78521) ion. psu.edu
For this compound, where the formyl group is in the para position, such direct intramolecular participation is not possible due to the distance between the two functional groups. Therefore, its hydrolysis kinetics under alkaline conditions would be expected to follow a standard bimolecular mechanism (B_AC2), first-order in both the ester and the hydroxide ion. However, the electron-withdrawing nature of the para-formyl group will still influence the reaction rate by increasing the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted phenylacetate (B1230308).
Table 2: Activation Parameters for Alkaline Hydrolysis of Related Esters
| Compound | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | Proposed Mechanism |
|---|---|---|---|
| Methyl 2-formylbenzoate | ~26.4 | ~-159 | Neighboring Group Participation |
| 2-Formylphenyl acetate (B1210297) | ~26.4 | ~-159 | Neighboring Group Participation |
| Standard Phenyl Acetates | Higher | "Normal" for bimolecular reaction | Bimolecular (B_AC2) |
Data derived from studies on ortho-substituted isomers, illustrating the effect of neighboring group participation. psu.edu
Transamidation and Amidification Reactions
The ester group in this compound can be converted to an amide through reactions with amines. This transformation, known as aminolysis or amidification, typically requires heating or catalysis. While direct transamidation of esters can be challenging, several methods exist for the synthesis of amides from related starting materials, which are applicable to this compound.
One common approach involves the reaction of the corresponding carboxylic acid with an amine, often facilitated by a coupling agent. For instance, the related compound 2-(4-formylphenyl)acetic acid can be reacted with amines to form a variety of amides. More directly, the methyl ester can react with an amine, often at elevated temperatures, to yield the corresponding amide. For example, the reaction of this compound with a primary or secondary amine would displace the methoxy (B1213986) group to form an N-substituted 2-(4-formylphenyl)acetamide. The reaction progress can be influenced by the nature of the amine and the reaction conditions. mdpi.comdur.ac.uk
A nickel-catalyzed approach has been demonstrated for the amidation of aryl alkynyl acids, which suggests the potential for transition metal catalysis in the amidation of related compounds like this compound. acs.orgnih.gov These catalytic methods can offer milder reaction conditions and improved yields.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Primary/Secondary Amine | N-substituted 2-(4-formylphenyl)acetamide | Amidification |
| 2-(4-Formylphenyl)acetic acid | Amine (with coupling agent) | N-substituted 2-(4-formylphenyl)acetamide | Amidification |
Reduction to Alcohols and Subsequent Transformations
The two carbonyl groups in this compound, the aldehyde and the ester, can be reduced to hydroxyl groups. The choice of reducing agent determines the selectivity of the reduction.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the aldehyde and the ester functionalities to primary alcohols. libretexts.org The reduction of this compound with LiAlH₄ would yield (4-(hydroxymethyl)phenyl)ethane-1,2-diol.
Milder reducing agents, such as sodium borohydride (NaBH₄), are generally selective for the reduction of aldehydes and ketones over esters. libretexts.org Therefore, treatment of this compound with NaBH₄ would primarily yield methyl 2-(4-(hydroxymethyl)phenyl)acetate. rsc.org
The resulting alcohols can undergo further transformations. For example, the diol obtained from LiAlH₄ reduction can be used in the synthesis of more complex molecules through etherification or esterification of the hydroxyl groups. google.com The alcohol-ester produced from NaBH₄ reduction could be subjected to further reactions at the ester group or the newly formed benzylic alcohol.
| Starting Material | Reducing Agent | Major Product |
| This compound | Lithium aluminum hydride (LiAlH₄) | (4-(hydroxymethyl)phenyl)ethane-1,2-diol |
| This compound | Sodium borohydride (NaBH₄) | Methyl 2-(4-(hydroxymethyl)phenyl)acetate |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being directed by the existing substituents.
Electrophilic Aromatic Substitution (EAS): The formyl group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature. The methyl acetate group (-CH₂COOCH₃) is also generally considered to be deactivating and ortho, para-directing. masterorganicchemistry.comlibretexts.org When both are present on the ring, the directing effects can be complex. However, given the strong deactivating nature of the formyl group, electrophilic substitution would be expected to be disfavored and, if it occurs, to be directed to the positions meta to the formyl group. nptel.ac.in
Nucleophilic Aromatic Substitution (SNAr): Standard SNAr reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to a good leaving group (like a halogen). libretexts.orgstrath.ac.uk this compound does not possess a suitable leaving group for a typical SNAr reaction. However, modifications to the molecule, such as the introduction of a halogen onto the ring, could enable subsequent nucleophilic substitution reactions. researchgate.net
Transition Metal-Catalyzed Coupling Reactions at the Phenyl Core
The phenyl ring of this compound can be functionalized through various transition metal-catalyzed cross-coupling reactions. eie.grchemie-brunschwig.ch These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to occur, a leaving group, typically a halide (Br, I) or a triflate, needs to be present on the aromatic ring.
Starting from a halogenated derivative of this compound, reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed. eie.grprinceton.edu For example, a bromo-substituted derivative could be coupled with a boronic acid (Suzuki reaction), an alkene (Heck reaction), or a terminal alkyne (Sonogashira reaction) in the presence of a palladium catalyst. chemie-brunschwig.chthieme-connect.de The formylphenyl moiety is a common building block in such reactions, as demonstrated by the use of (4-formylphenyl)boronic acid in Suzuki couplings. thieme-connect.de
| Reaction Type | Coupling Partner | Catalyst | Bond Formed |
| Suzuki Coupling | Boronic acid/ester | Palladium | C-C |
| Heck Coupling | Alkene | Palladium | C-C |
| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | C-C |
| Buchwald-Hartwig Amination | Amine | Palladium | C-N |
Photocatalytic Site-Selective C-H Difluoroalkylation Strategies
Recent advances in photocatalysis have enabled the direct functionalization of C-H bonds. One such transformation is the site-selective C-H difluoroalkylation of aromatic aldehydes. rsc.org This methodology has been successfully applied to this compound.
In a reported procedure, the photocatalytic reaction of this compound leads to the formation of methyl 2,2-difluoro-2-(4-formylphenyl)acetate. rsc.org This reaction proceeds with high site-selectivity at the benzylic C-H bond of the acetate group. The process is typically mediated by a photocatalyst, such as a platinum(II) complex or an organic dye, under visible light irradiation. nih.govrsc.org This strategy offers a direct and efficient route to introduce a difluoroalkyl group, which is a valuable motif in medicinal chemistry and materials science. rsc.orgnih.gov
A study on the photocatalytic difluoroalkylation of aromatic aldehydes reported the synthesis of methyl 2,2-difluoro-2-(4-formylphenyl)acetate in a 63% yield. rsc.org This highlights the efficacy of this modern synthetic method for the selective functionalization of the title compound.
Derivatization Chemistry and Structure Activity Relationship Sar Studies
Design and Synthesis of N-substituted 1,4-dihydro-3(2H)-isoquinolinones from Methyl 2-(2-formylphenyl)acetate
While the primary focus is Methyl 2-(4-formylphenyl)acetate, its isomer, Methyl 2-(2-formylphenyl)acetate, is a key precursor for the synthesis of N-substituted 1,4-dihydro-3(2H)-isoquinolinones. This class of compounds is of significant interest in drug discovery. The synthesis involves a reductive amination followed by a cyclization process. uea.ac.ukuea.ac.uk
The reaction of Methyl 2-(2-formylphenyl)acetate with various primary amines leads to the in-situ formation of an imine, which is then reduced. The subsequent intramolecular cyclization (aminolysis of the methyl ester) yields the desired isoquinolinone ring system. uea.ac.uk The choice of reducing agent is dependent on the structure of the primary amine used. uea.ac.ukuea.ac.uk For amines with the structure RCH₂NH₂, sodium borohydride (B1222165) (NaBH₄) is an effective reductant. However, for more sterically hindered primary amines (R¹R²CHNH₂), a transfer hydrogenation method using ammonium (B1175870) formate (B1220265) with a palladium on carbon catalyst is required. uea.ac.ukuea.ac.uk
This synthetic approach allows for the introduction of a wide variety of substituents on the nitrogen atom of the isoquinolinone core, facilitating the exploration of SAR. For example, using ferrocenylethylamine as the primary amine has led to the development of a novel N-deprotection method for this class of compounds using formic acid. uea.ac.uk
Table 1: Synthesis of N-substituted 1,4-dihydro-3(2H)-isoquinolinones
| Entry | Primary Amine | Reductant | Product |
|---|---|---|---|
| 1 | Propargylamine | NaBH₄ | N-propargyl-1,4-dihydro-3(2H)-isoquinolinone |
| 2 | Benzylamine | NaBH₄ | N-benzyl-1,4-dihydro-3(2H)-isoquinolinone |
| 3 | Isopropylamine | Pd/C, HCOO⁻NH₄⁺ | N-isopropyl-1,4-dihydro-3(2H)-isoquinolinone |
Data synthesized from research findings on reductive amination/cyclization processes. uea.ac.ukuea.ac.uk
Synthesis and Characterization of Thiazolidine-2,4-dione Derivatives
The aldehyde functionality of this compound is a prime site for Knoevenagel condensation, a classic reaction for forming carbon-carbon double bonds. A particularly relevant application of this reaction is the synthesis of 5-benzylidene-thiazolidine-2,4-dione derivatives, a class of compounds known for a wide spectrum of biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.netnih.gov
The reaction involves condensing this compound with thiazolidine-2,4-dione. This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or sodium acetate (B1210297), in a suitable solvent like acetic acid or toluene (B28343). The resulting product, Methyl 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenyl)acetate, incorporates the thiazolidine-2,4-dione moiety, which is a well-known pharmacophore. researchgate.netresearchgate.net The hydrogen bonding capabilities and structural features of the thiazolidine-2,4-dione ring are crucial for its interaction with various biological targets. researchgate.net Further modifications can be made to the nitrogen atom of the thiazolidine-2,4-dione ring to explore SAR. nih.gov
Derivatives of this type have shown promise in various therapeutic areas. For instance, certain 5-benzylidene-thiazolidine-2,4-diones have demonstrated potent anticancer activity against a panel of human tumor cell lines and have been investigated for their ability to cleave DNA. nih.gov
Development of Acetylcholinesterase Inhibitor Analogues from Related Acetate Derivatives
Acetylcholinesterase (AChE) inhibitors are crucial for the management of neurodegenerative diseases like Alzheimer's disease. nih.govsciforum.net The development of new AChE inhibitors often involves designing molecules that can interact with both the catalytic and peripheral anionic sites of the enzyme. mdpi.com The this compound scaffold can be envisioned as a starting point for developing novel AChE inhibitors.
The phenylacetate (B1230308) core can be functionalized to enhance binding to the AChE active site. The formyl group provides a convenient handle for elaboration, allowing for the introduction of various moieties through reactions like reductive amination or the formation of chalcone-like structures. mdpi.com For example, the aldehyde could be condensed with an appropriate acetophenone (B1666503) derivative to form a chalcone, a class of compounds that has been investigated for AChE inhibition. mdpi.com Alternatively, linking the formyl group to nitrogen-containing heterocycles or other fragments known to interact with the peripheral anionic site could lead to dual-binding inhibitors. sciforum.netmdpi.com Structure-activity relationship studies would focus on optimizing the linker length and the nature of the substituents on the phenyl ring to maximize inhibitory potency. sciforum.net
Generation of Potential Antimicrobial Agent Precursors
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. researchgate.netmdpi.com The aldehyde group of this compound is a key functional group for generating precursors to potential antimicrobial agents. One common strategy is the synthesis of azomethines, also known as Schiff bases, by reacting the aldehyde with various primary amines. researchgate.net These compounds and their derivatives have demonstrated significant antimicrobial activity. researchgate.net
Furthermore, the aldehyde can be used to synthesize various heterocyclic systems known to possess antimicrobial properties. For example, as discussed previously, condensation with thiazolidine-2,4-dione can yield derivatives with potential antimicrobial effects. nih.govmdpi.com Other heterocyclic scaffolds can also be constructed. The resulting precursors can then be screened against a panel of clinically relevant bacterial and fungal strains to identify lead compounds for further development. mdpi.comnih.gov
Table 2: Potential Antimicrobial Scaffolds from this compound
| Precursor Class | Synthetic Reaction | Potential Activity |
|---|---|---|
| Azomethines (Schiff Bases) | Condensation with primary amines | Antibacterial |
| 5-Benzylidene-thiazolidine-2,4-diones | Knoevenagel condensation with thiazolidine-2,4-dione | Antibacterial, Antifungal |
Data synthesized from findings on antimicrobial derivatives of aromatic aldehydes. nih.govresearchgate.netresearchgate.netmdpi.com
Strategies for Introducing Fluorine and Other Halogens into the this compound Structure
The introduction of fluorine and other halogens into a drug candidate's structure is a common strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. Halogens can alter metabolic stability, binding affinity, and lipophilicity.
For this compound, halogens can be introduced onto the aromatic ring via electrophilic aromatic substitution. The existing substituents—the formyl group (a deactivating, meta-director) and the acetate side chain (a weakly deactivating, ortho-, para-director)—will influence the position of the incoming halogen. Direct fluorination can be achieved using electrophilic fluorinating agents, although these reactions require careful control due to the high reactivity of elemental fluorine. chimia.ch More practical methods might involve reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.
Other halogens like chlorine and bromine can be introduced using standard electrophilic halogenation conditions, such as using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or N-chlorosuccinimide (NCS). The regioselectivity of these reactions would need to be determined experimentally but would be guided by the combined directing effects of the existing substituents.
Exploration of Prodrug Design Principles Based on Ester Hydrolysis
A prodrug is an inactive or less active derivative of a drug molecule that is converted in vivo to the active parent drug. researchgate.net The methyl ester group in this compound makes it an ideal candidate for a prodrug approach based on ester hydrolysis. nih.govscirp.org Ester-based prodrugs are frequently used to improve properties such as solubility, stability, and oral bioavailability. nih.govresearcher.life
The principle relies on the ubiquitous presence of esterase enzymes in the body, which can hydrolyze the methyl ester to the corresponding carboxylic acid, 2-(4-formylphenyl)acetic acid. researchgate.netnih.gov This carboxylic acid could be the intended active drug, or this conversion could be the first step in its activation. This strategy effectively masks the polar carboxylic acid group, which can increase the molecule's lipophilicity and its ability to cross cell membranes. nih.govscirp.org The rate of hydrolysis can be tuned by modifying the structure of the ester to optimize the pharmacokinetic profile of the potential drug. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the precise structure of Methyl 2-(4-formylphenyl)acetate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound provides critical information about the number and types of protons and their neighboring environments. The spectrum is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons, the methylene (B1212753) protons, and the methyl protons of the ester group.
Aldehyde Proton (-CHO): A singlet is anticipated at a downfield chemical shift, typically in the range of 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group.
Aromatic Protons (C₆H₄): The para-substituted benzene (B151609) ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing formyl group are expected to resonate at a lower field (approx. 7.9 ppm) compared to the protons ortho to the acetate (B1210297) group (approx. 7.4 ppm).
Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons is expected around 3.7 ppm.
Methyl Protons (-OCH₃): A sharp singlet for the three methyl protons of the ester group will appear further upfield, typically around 3.6 ppm.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected.
Carbonyl Carbons (C=O): Two signals in the downfield region correspond to the aldehyde carbonyl (around 192 ppm) and the ester carbonyl (around 171 ppm).
Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon attached to the formyl group (ipso-carbon) and the carbon bearing the acetate substituent will have characteristic shifts, as will the four aromatic CH carbons.
Aliphatic Carbons: The methylene carbon (-CH₂-) and the methoxy (B1213986) carbon (-OCH₃) will appear in the upfield region of the spectrum.
Table 5.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Formyl | -CHO | ~9.9 (s, 1H) | ~192.0 |
| Aromatic | -C₆H₄- | ~7.9 (d, 2H) | ~130.0 - 140.0 |
| Aromatic | -C₆H₄- | ~7.4 (d, 2H) | ~129.0 - 130.0 |
| Ester Carbonyl | -C=O | - | ~171.0 |
| Methylene | -CH₂- | ~3.7 (s, 2H) | ~41.0 |
| Methoxy | -OCH₃ | ~3.6 (s, 3H) | ~52.0 |
Two-dimensional (2D) NMR experiments are employed to resolve structural ambiguities and confirm the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would primarily show correlations between the coupled aromatic protons on the benzene ring, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to their attached carbons. princeton.edu It would show correlations between the aromatic protons and their respective carbons, the methylene protons and the methylene carbon, and the methyl protons and the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. princeton.edu It is invaluable for piecing together the molecular skeleton. Key HMBC correlations would include the aldehyde proton to the aromatic ring carbons, the methylene protons to the ester carbonyl and aromatic carbons, and the methyl protons to the ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For this molecule, NOESY could show correlations between the methylene protons and the adjacent aromatic protons.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound (C₁₀H₁₀O₃), the calculated monoisotopic mass is 178.06299 Da. nih.govuni.lu HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, thereby confirming the molecular formula. Predicted collision cross-section values can further aid in its identification. uni.lu
Table 5.2: HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Adduct | Predicted m/z |
| C₁₀H₁₀O₃ | 178.06299 | [M+H]⁺ | 179.07027 |
| C₁₀H₁₀O₃ | 178.06299 | [M+Na]⁺ | 201.05221 |
| C₁₀H₁₀O₃ | 178.06299 | [M-H]⁻ | 177.05571 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound, which can be recorded using a KBr-pellet technique, would display characteristic absorption bands. nih.gov
C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹. vscht.cz A distinct pair of bands for the aldehyde C-H stretch is also expected around 2830-2695 cm⁻¹. vscht.cz
C=O Stretching: Two strong absorption bands in the carbonyl region are key identifiers. The ester carbonyl (C=O) stretch typically appears around 1735-1750 cm⁻¹, while the aldehyde carbonyl stretch is found at a slightly lower wavenumber, around 1700 cm⁻¹, due to conjugation with the aromatic ring. vscht.cz
C=C Stretching: Aromatic ring C=C stretching vibrations will produce bands in the 1600-1450 cm⁻¹ region.
C-O Stretching: Strong bands corresponding to the C-O stretching of the ester group will be visible in the 1300-1000 cm⁻¹ range.
X-ray Diffraction (XRD) for Solid-State Structure and Conformational Analysis
Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide detailed information on bond lengths, bond angles, and torsion angles. This technique would also reveal the crystal packing arrangement and any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal lattice. researchgate.netnih.gov While specific data for the title compound is not available, analysis of similar organic esters shows that XRD can reveal how acetate groups are oriented relative to phenyl rings and how molecules form patterns like dimers in the crystal structure. researchgate.net
Chiroptical Methods for Stereochemical Assignment of Chiral Derivatives
This compound is an achiral molecule and therefore does not exhibit optical activity. However, if it were used as a precursor to synthesize chiral derivatives, chiroptical methods would be essential for assigning their absolute stereochemistry. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed to separate enantiomers or diastereomers. researchgate.netbeilstein-archives.org The development of such analytical methods, often involving chemical degradation and synthesis of stereoisomeric standards, allows for the sensitive and accurate determination of the absolute configuration of chiral centers in derivative molecules. researchgate.netbeilstein-archives.org
Biological Activity Research and Pharmacological Relevance of Derivatives
In Vitro Screening Assays for Enzyme Inhibition (e.g., Acetylcholinesterase)
The inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of Alzheimer's disease. researchgate.netmdpi.com Derivatives of Methyl 2-(4-formylphenyl)acetate have been explored as potential cholinesterase inhibitors.
A novel series of methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate (B1210297) derivatives has been identified as a new class of acetylcholinesterase inhibitors. nih.gov In vitro assays revealed that several of these compounds exhibited potent inhibitory activity against AChE. nih.gov Notably, compounds designated as 4b and 4i were found to be more potent than the standard drug galanthamine. nih.gov
Hydrazone derivatives have also shown significant promise. In one study, nicotinic hydrazide derivatives were synthesized from aryl esters, including those of 4-formylphenyl benzoate. nih.gov These compounds were tested for their inhibitory effects on both AChE and BChE. nih.gov Similarly, another study investigated thiadizole-based hydrazone derivatives for their inhibitory potential against these enzymes. researchgate.net Among a series of para-substituted thiosemicarbazones, several compounds demonstrated good to moderate inhibitory activity against both AChE and BChE. acs.org Four compounds in this series (7 , 9 , 17 , and 19 ) showed potent inhibition of the AChE enzyme, with IC₅₀ values comparable to the standard drug galantamine. acs.org
The table below summarizes the acetylcholinesterase inhibitory activity of selected thiosemicarbazone derivatives. acs.org
| Compound | AChE IC₅₀ (µM) |
| 7 | 140.52 ± 0.11 |
| 9 | 160.04 ± 0.02 |
| 17 | 114.57 ± 0.15 |
| 19 | 110.19 ± 2.32 |
| Galantamine (Standard) | 104.5 ± 1.20 |
Data sourced from ACS Omega. acs.org
Evaluation of Antimicrobial Spectrum and Potency of this compound Derivatives
The search for new antimicrobial agents is critical in combating drug-resistant pathogens. nih.gov Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities.
One area of research involves thiazolidine-2,4-dione-based hybrids. A series of new thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids were synthesized by reacting chlorophenylthiosemicarbazides with formylphenyl 2-(2,4-dioxothiazolidin-5-yl/ylidene)acetates. nih.gov These compounds were tested against reference strains of Gram-positive and Gram-negative bacteria. nih.gov While none of the tested compounds showed inhibitory effects on the growth of Gram-negative bacteria up to a concentration of 1000 mg/L, many exhibited good to limited activity against Gram-positive bacteria, with the most active compounds having a minimum inhibitory concentration (MIC) of 3.91 mg/L. nih.gov The activity of some of these compounds was comparable or superior to reference drugs like oxacillin (B1211168) and cefuroxime. nih.gov
Another study focused on novel phenylcarbamates synthesized from 4-formylphenyl-N-phenylcarbamate. researchgate.net These derivatives, incorporating isoxazole, nitrofuran, thiosemicarbazone, isonicotinoylhydrazide, and pyridine (B92270) moieties, were tested against Gram-positive bacteria (Staphylococcus aureus 209-P, Streptococcus pneumoniae), Gram-negative bacteria (E. coli O18, Pseudomonas aeruginosa 165), and a human Micrococcus culture. researchgate.net The derivatives featuring isoxazole, nitrofuran, and hydrazide groups were identified as the most active. researchgate.net
Furthermore, azetidin-2-one (B1220530) derivatives containing an aryl sulfonate moiety, synthesized from 2-formylphenyl 4-methylbenzene sulfonate, have been screened for their anti-bacterial and anti-fungal activities. scirp.org
The table below presents the antibacterial activity of selected thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids against Staphylococcus aureus strains. nih.gov
| Compound | MIC (mg/L) vs S. aureus ATCC 25923 | MIC (mg/L) vs S. aureus ATCC 6538 |
| 20 | 3.91 | 7.81 |
| 23 | 7.81 | 7.81 |
| 38 | 3.91 | 3.91 |
| Oxacillin (Reference) | 0.25 | 0.25 |
| Cefuroxime (Reference) | 0.5 | 0.5 |
Data sourced from Molecules. nih.gov
Antiproliferative and Cytotoxicity Studies on Various Cell Lines
Derivatives of this compound have been investigated as potential anticancer agents, with studies evaluating their effects on the proliferation of various cancer cell lines.
New thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antiproliferative activity against human lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines. nih.gov One derivative, compound 18 , demonstrated the highest antiproliferative activity against all three cell lines. nih.gov Another study on derivatives of 3-formylphenyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate showed that compounds with a 4-phenyl-3-thiosemicarbazide structure also possessed antiproliferative activity against A549, HepG2, and MCF-7 cells. nih.gov
Pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have also emerged as a promising class of antiproliferative agents. unina.ittandfonline.com A series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives were designed and tested against five different leukemia cell lines (Jurkat, U266, K562, U937, and HL60). unina.it Among these, compounds 1a , 1b , 1j , and 1m were the most active against the K562 cell line, with IC₅₀ values ranging from 0.5 to 4 µM. unina.it
Additionally, a series of 2,9-bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline derivatives were synthesized and evaluated against five human myeloid leukemia cell lines. scispace.com The derivatives bearing pyridinylpropylaminomethyl moieties (1g–i ) showed the best antiproliferative activity against the U937 cell line, with IC₅₀ values between 2 and 3 μM. scispace.com
The antiproliferative activity of selected pyrrolo[1,2-a]quinoxaline derivatives against various leukemia cell lines is shown in the table below. unina.it
| Compound | K562 IC₅₀ (µM) | U937 IC₅₀ (µM) | HL60 IC₅₀ (µM) | Jurkat IC₅₀ (µM) | U266 IC₅₀ (µM) |
| 1a | 4 | 10 | 10 | 10 | 5 |
| 1b | 3 | 10 | 10 | 10 | 7 |
| 1j | 0.5 | 8 | 10 | 10 | >50 |
| 1m | 1 | 20 | 10 | 10 | 7 |
| LY-294002 (Reference) | 10 | 10 | 10 | 10 | 10 |
Data sourced from ChemMedChem. unina.it
Investigation of Biological Interactions with Target Receptors and Enzymes (e.g., Penicillin-Binding Protein)
Understanding the interaction between a compound and its biological target is crucial for drug design. For antimicrobial derivatives, Penicillin-Binding Proteins (PBPs) are a key target. sciensage.infonih.gov
Molecular docking studies have been employed to analyze the interaction of sulfonamide derivatives with Penicillin-Binding Protein 2X (PBP2X). sciensage.info These studies suggested favorable hydrogen bond interactions between the sulfonamide derivatives and amino acid residues such as LYS241, GLY473, VAL471, and ASN544 within the active site of the target protein. sciensage.info This indicates that these derivatives have the potential to act as PBP-2X inhibitors. sciensage.info Similarly, other thiazolidinone derivatives have been studied for their interaction with the PBP of Escherichia coli. najah.edu
Research on non-β-lactam compounds, such as arylalkylidene rhodanines and arylalkylidene iminothiazolidin-4-ones, has also explored their interactions with various PBPs. nih.gov Some of these compounds showed inhibitory activities against PBPs from Streptococcus pneumoniae (PBP 2xS) and E. coli (PBP 3 and PBP 5) in the 10 to 100 μM concentration range. nih.gov
Mechanistic Studies of Biological Action for Lead Compounds
Elucidating the mechanism of action is a critical step in the development of new therapeutic agents. For derivatives of this compound, mechanistic studies have provided insights into how they exert their biological effects.
In the context of PBP inhibition, studies on arylalkylidene rhodanines revealed that their inhibition of PBP 2xS appeared to be noncompetitive. nih.gov The dissociation constant for the most effective inhibitor (Ki = 10 μM) was not affected by the presence of the substrate, suggesting a binding site distinct from the active site or a mechanism that does not compete with substrate binding. nih.gov
For antiproliferative 1,10-phenanthroline (B135089) derivatives, the mechanism of action is thought to involve the stabilization of G-quadruplex (G4) structures. scispace.com These non-canonical nucleic acid structures are found in the promoter regions of oncogenes like c-MYC and BCL-2. By stabilizing these structures, the compounds can interfere with gene expression, leading to their anticancer effects. scispace.com
Biomimetic Transformations and Biocatalysis involving this compound
Biomimetic chemistry seeks to mimic natural biological processes to develop novel chemical transformations. nih.gov this compound and its precursors have been involved in such studies.
A bio-inspired, iron-catalyzed aerobic oxidation process has been developed for the selective oxidation of methylarenes to benzaldehydes. nih.gov This method mimics biological oxidation reactions and can be applied to complex molecules. For instance, methyl 4-methylbenzoate was successfully oxidized to methyl 4-formylbenzoate, a compound structurally related to this compound. nih.gov
Furthermore, porphyrin-based porous organic polymers have been synthesized and shown to exhibit excellent peroxidase-like activity, acting as biomimetic catalysts. researchgate.net These systems often utilize aldehyde-containing building blocks for their construction. researchgate.netrsc.org The field of biocatalysis also employs enzymes, such as lipases, for kinetic resolutions to produce enantiomerically pure compounds, a strategy that could be applied to chiral derivatives of this compound. researchgate.net
Industrial and Pharmaceutical Applications of Methyl 2 4 Formylphenyl Acetate
Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Methyl 2-(4-formylphenyl)acetate serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). lookchem.comlookchem.com Its chemical structure allows for a range of chemical transformations, making it an important starting material for various pharmaceutical compounds. lookchem.comlookchem.com The presence of the formyl and methyl ester groups provides reactive sites for further molecular elaboration, a desirable characteristic in the multistep synthesis of complex drug molecules. researchgate.net This compound is classified as a pharmaceutical intermediate, indicating its primary role in the manufacturing of APIs. lookchem.compharmaffiliates.com While its application in the synthesis of Pelubiprofen is well-documented, it is also utilized in the broader field of medicinal chemistry for the development of new chemical entities. google.com
Precursor to Nonsteroidal Anti-inflammatory Drugs (NSAIDs) (e.g., Pelubiprofen)
A prominent application of this compound is its role as a key precursor in the synthesis of Pelubiprofen. pharmaffiliates.comgoogle.com Pelubiprofen is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of various inflammatory conditions. google.com The synthesis of Pelubiprofen involves the use of a related compound, 2-(4-formylphenyl)propionic acid, for which this compound can be a starting material through further chemical modifications. google.comgoogle.com
The general synthetic route to Pelubiprofen involves the reaction of an intermediate derived from this compound with other reagents to construct the final drug molecule. Patents have detailed environmentally friendly and efficient processes for the synthesis of Pelubiprofen intermediates, highlighting the industrial importance of this pathway. google.comgoogle.com
Table 1: Key Intermediates in Pelubiprofen Synthesis
| Compound Name | CAS Number | Role in Synthesis |
|---|---|---|
| This compound | 96524-70-8 | Starting material/Intermediate |
| 2-(4-Formylphenyl)propionic acid | 43153-07-7 | Key intermediate for Pelubiprofen |
| Pelubiprofen | 69956-77-0 | Final Active Pharmaceutical Ingredient |
Contributions to Fine Chemical Manufacturing and Specialty Chemicals
Beyond its pharmaceutical applications, this compound is a valuable component in the fine chemical industry. lookchem.comlookchem.com It is used as a building block for the synthesis of various specialty chemicals. oakwoodchemical.com The reactivity of its functional groups allows for its incorporation into a diverse range of chemical structures, contributing to the production of complex organic molecules with specific functionalities. Its role as an organic building block is noted in the catalogs of chemical suppliers, indicating its availability and use in custom synthesis and research and development. sigmaaldrich.combldpharm.com
Emerging Applications in Materials Science and Polymer Chemistry
Recent research has pointed towards the potential use of molecules structurally related to this compound in the fields of materials science and polymer chemistry. For instance, studies have explored the synthesis of polymers incorporating a 4-formylphenyl moiety. researchgate.net One such example is the synthesis of 4-formyl phenyl methacrylate (B99206) and its subsequent polymerization to create homopolymers and copolymers. researchgate.net These polymers can be further functionalized, for example, by forming imine bonds, leading to materials with responsive properties. researchgate.net The ability of the formyl group to undergo various chemical reactions makes it a point of interest for creating novel polymers with tailored characteristics. While direct research on the polymerization of this compound is not extensively documented, the principles demonstrated with similar molecules suggest its potential as a monomer or a modifying agent in the development of new materials.
Conclusion and Future Research Directions
Summary of Key Achievements and Current Understanding
Methyl 2-(4-formylphenyl)acetate is a well-characterized chemical compound primarily utilized as a building block in organic synthesis. ambeed.combldpharm.com Its fundamental properties are well-documented in chemical literature and supplier databases. sigmaaldrich.comchemsrc.comnih.govoakwoodchemical.com
Current understanding and key achievements are centered on its application as a crucial intermediate in the synthesis of more complex molecules with significant biological or material properties. Research has demonstrated its role in creating:
Heterocyclic Compounds: It is a precursor for various heterocyclic systems, including thiazolidine-2,4-dione and quinazoline (B50416) derivatives, many of which exhibit promising biological activities. tandfonline.commdpi.com
Enzyme Inhibitors: The scaffold has been used to synthesize inhibitors for clinically relevant enzymes, such as OXA-48 β-lactamase, which is crucial in combating antibiotic resistance. nih.gov
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), notably as a precursor to Pelubiprofen. google.compharmaffiliates.com
Bioactive Molecules: Derivatives have shown a range of biological effects, including antiproliferative, antibacterial, anti-inflammatory, and cytotoxic properties. tandfonline.com
The reactivity of its aldehyde and acetate (B1210297) groups allows for stepwise and controlled modifications, making it a reliable starting material for multi-step synthetic pathways.
| Property | Data | Reference |
| CAS Number | 96524-70-8 | sigmaaldrich.comchemsrc.com |
| Molecular Formula | C₁₀H₁₀O₃ | chemsrc.comoakwoodchemical.com |
| Molecular Weight | 178.18 g/mol | chemsrc.comoakwoodchemical.com |
| Physical Form | Solid | sigmaaldrich.com |
| Storage Temperature | 2-8°C under an inert atmosphere | bldpharm.comsigmaaldrich.com |
Unexplored Synthetic Avenues and Methodological Advancements
While the classical reactions of this compound are understood, there remains considerable scope for methodological advancements. Future research could focus on:
Green Synthesis: Developing more environmentally friendly synthetic routes to its parent acid, 2-(4-formylphenyl)acetic acid, using water as a solvent and minimizing the use of hazardous reagents, is a promising direction. google.com A patented process for a related propionic acid analogue highlights the feasibility of such green approaches. google.com
Cascade Reactions: The application of modern synthetic strategies, such as cascade or domino reactions, remains largely unexplored for this specific compound. Research on related isomers, like methyl 2-(2-formylphenyl)acetate, has shown the utility of cascade reactions to rapidly build complex molecular scaffolds such as isoquinolinones. rsc.org Applying similar methodologies could provide rapid access to novel polycyclic systems from this compound.
Novel Derivatization: Systematic exploration of the reactivity of both the formyl and the acetate functionalities in a single reaction sequence could lead to novel molecular families. For instance, reactions that simultaneously transform both ends of the molecule could generate unique macrocycles or bifunctional linkers.
Potential for Discovering Novel Bioactive Molecules and Advanced Materials
The true potential of this compound lies in its role as a launchpad for the discovery of new functional molecules.
Medicinal Chemistry: The scaffold is a valuable starting point for developing new therapeutic agents. Its derivatives have been investigated as anticancer agents by targeting G-quadruplex DNA structures. mdpi.com Further modifications could lead to the discovery of more potent and selective bioactive compounds, including novel antibacterial, antifungal, and anti-inflammatory agents. tandfonline.comresearchgate.net The formyl group is particularly useful for synthesizing glycoconjugates, which can improve the pharmacokinetic properties of drugs. ontosight.ai
Materials Science: Beyond medicine, this compound is a building block for advanced materials. The formylphenyl moiety is a common component in molecules with interesting photophysical properties, such as those exhibiting aggregation-induced emission (AIE). acs.org This suggests potential applications in developing novel organic light-emitting diodes (OLEDs), sensors, and smart materials. Its use in synthesizing azomethines for optoelectronic materials has also been noted.
| Application Area | Derived Compounds/Materials | Potential Use | Reference |
| Medicinal Chemistry | Thiazolidine-2,4-dione derivatives | Anticancer, Antibacterial | tandfonline.com |
| Medicinal Chemistry | Pyrazolo[3,4-b]pyridines | Enzyme Inhibition (β-lactamase) | nih.gov |
| Medicinal Chemistry | Quinazoline derivatives | Anticancer (G-Quadruplex Targeting) | mdpi.com |
| Materials Science | Azomethines | Optoelectronics | |
| Materials Science | Aggregation-Induced Emission (AIE) Molecules | OLEDs, Sensors | acs.org |
Integration of High-Throughput Screening and Artificial Intelligence in Future Research Paradigms
The future of chemical research will heavily rely on the integration of automation and computational methods. This compound is an ideal candidate for such modern approaches.
High-Throughput Screening (HTS): HTS campaigns have already proven effective in identifying potent enzyme inhibitors derived from libraries of complex molecules. nih.gov By using this compound as a core building block, vast libraries of derivatives can be synthesized and rapidly screened for biological activity against a multitude of targets, such as kinases, proteases, or bacterial biofilms. nih.gov This approach accelerates the hit identification phase of drug discovery. acs.org
Artificial Intelligence (AI) in Molecular Design: AI and machine learning models are becoming indispensable for designing novel therapeutics. arxiv.org Starting with the scaffold of this compound, AI algorithms can predict the properties of virtual derivatives, prioritizing the synthesis of compounds with the highest probability of desired activity and optimal pharmacokinetic profiles. This autonomous, closed-loop approach, which combines AI-driven design with automated synthesis and HTS, can radically shorten the timeline for discovering lead compounds. arxiv.org
By leveraging these advanced technologies, the full potential of this compound as a foundational element for new medicines and materials can be realized more efficiently.
Q & A
Q. Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀O₃ | |
| Molecular Weight | 178.18 g/mol | |
| CAS Number | 43153-07-7 | |
| Key Functional Groups | Ester, formyl |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Identify ester (δ ~3.7 ppm for methoxy, δ ~3.8–4.2 ppm for CH₂), formyl (δ ~9.8–10.0 ppm), and aromatic protons (δ ~7.2–8.0 ppm). 13C signals at ~170 ppm confirm the ester carbonyl .
- IR Spectroscopy: Peaks at ~1720 cm⁻¹ (ester C=O) and ~1690 cm⁻¹ (formyl C=O) .
- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 178.18 (C₁₀H₁₀O₃⁺) with fragmentation patterns confirming the ester and formyl groups .
- Melting Point: Compare experimental values (e.g., 263.4±25.0°C for analogs ) to literature to assess purity.
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. Key steps:
- Data Collection: High-resolution (<1.0 Å) data minimizes errors in electron density maps .
- Hydrogen Bonding Analysis: Apply graph set analysis (e.g., Etter’s rules) to classify interactions (e.g., C=O⋯H-O motifs) .
- Validation Tools: Use PLATON (ADDSYM) to check for missed symmetry and CCDC’s Mercury for 3D visualization .
- Case Study: A 2023 study resolved a polymorphic form by comparing torsion angles (C7-C8-C9-O2) across datasets, identifying a 5° deviation impacting packing .
Advanced: What strategies address reactivity contradictions in the formyl group during derivatization?
Methodological Answer:
The formyl group participates in nucleophilic additions (e.g., Schiff base formation) and oxidations, but side reactions (e.g., over-oxidation to COOH) require control:
- Schiff Base Synthesis: React with aniline derivatives in dry THF under N₂, using molecular sieves to trap H₂O. Monitor by FTIR (disappearance of ~1690 cm⁻¹ peak) .
- Oxidation Control: Use selective oxidants (e.g., NaClO₂ in buffered EtOH/H₂O) to avoid ester hydrolysis. Quench with NaHSO₃ to halt over-oxidation .
- Troubleshooting: If unexpected byproducts arise, employ LC-MS to identify intermediates (e.g., m/z 194 for carboxylic acid derivatives) .
Advanced: How can researchers profile impurities in this compound batches?
Methodological Answer:
- HPLC Method:
- Quantitative NMR (qNMR): Use maleic acid as an internal standard to quantify impurities >0.1% .
Advanced: What computational approaches predict the metabolic stability of this compound?
Methodological Answer:
- In Silico Metabolism: Use Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 interactions. The formyl group may undergo Phase I oxidation (CYP2C9/2C19) .
- In Vitro Validation: Incubate with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS over 60 min. Calculate t₁/₂ using first-order kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
